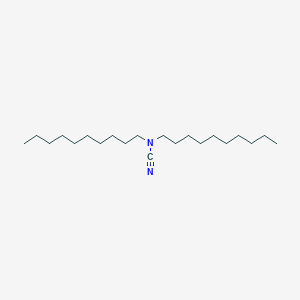![molecular formula C14H16O2 B14290327 4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl- CAS No. 122762-89-4](/img/structure/B14290327.png)
4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dioxaspiro[25]oct-1-ene, 6,6-dimethyl-1-phenyl- is a chemical compound known for its unique spirocyclic structure This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl- typically involves the reaction of cyclopropenone derivatives with diols. One common method includes the use of 1,3-propanediol and cyclopropenone under acidic conditions to form the spirocyclic structure . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds.
Aplicaciones Científicas De Investigación
4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl- involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. The presence of oxygen atoms in the ring structure can facilitate hydrogen bonding and other interactions, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene: This compound shares a similar spirocyclic structure but lacks the phenyl group.
4,8-Dioxaspiro[2.5]octane: Another spirocyclic compound with a different ring size and functional groups.
Spiro[2.5]octane: A simpler spirocyclic compound without oxygen atoms in the ring structure.
Uniqueness
4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl- is unique due to the presence of both the spirocyclic structure and the phenyl group. This combination enhances its reactivity and potential applications in various fields. The phenyl group adds aromaticity, which can influence the compound’s chemical properties and interactions with other molecules.
Propiedades
Número CAS |
122762-89-4 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
6,6-dimethyl-2-phenyl-4,8-dioxaspiro[2.5]oct-1-ene |
InChI |
InChI=1S/C14H16O2/c1-13(2)9-15-14(16-10-13)8-12(14)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3 |
Clave InChI |
JISRFAFRQDNHEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC2(C=C2C3=CC=CC=C3)OC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



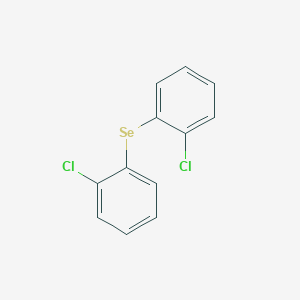

![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
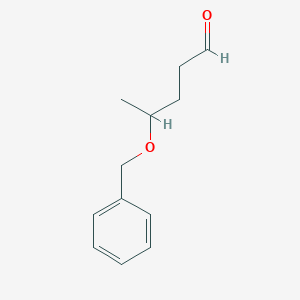
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)
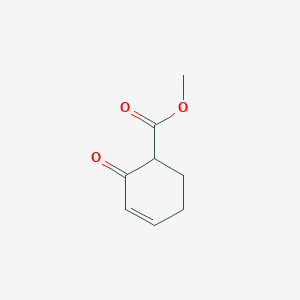
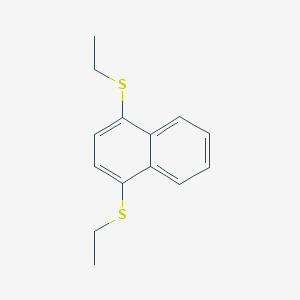


![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)


